2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene
Overview
Description
The compound "2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene" has not been directly synthesized or evaluated in the provided papers. However, related thiophene derivatives have been synthesized and studied for various biological activities, including antiproliferative effects and potential as anticancer agents. For instance, 2-(3',4',5'-Trimethoxybenzoyl)-3-amino-5-aryl thiophenes have been evaluated for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells . Another study focused on the synthesis of a thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, which was characterized and assessed for cytotoxicity, although it was found to be nontoxic .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For example, the synthesis of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene was achieved by reacting malononitrile with carbon disulfide in the presence of potassium carbonate under reflux in DMF, followed by a reaction with chloroacetone and cyclization . This demonstrates the complexity and precision required in synthesizing thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is typically confirmed using various spectroscopic methods such as FT-IR, NMR, and mass spectrometry, as well as elemental analysis. X-ray crystallography can provide detailed insights into the geometry of the molecule, as seen in the study of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene . Computational methods like DFT and NBO analysis are also employed to understand the intramolecular interactions and charge transfer within the molecules.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, depending on their functional groups. The studies provided do not detail specific reactions of "2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene," but they do highlight the reactivity of thiophene derivatives in the context of synthesis and potential biological interactions, such as tubulin polymerization inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their structure and substituents. These properties can influence their biological activity and solubility. For instance, the introduction of different substituents at the para-position of the 5-phenyl group of thiophene derivatives can significantly affect their antiproliferative activity . Additionally, the presence of intramolecular hydrogen bonding can stabilize the molecular structure and affect the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Polymer Applications
Poly[3-(3‘,5‘-di-tert-butyl-4‘-acetoxyphenyl)thiophene], synthesized via oxidative polymerization, demonstrates significant potential in polymer science due to its regioregular structure and extended π-conjugation. This leads to bathochromic shifts in visible absorption and fluorescence, suggesting enhanced electronic properties. The polymer exhibits electrical conductivity and could have applications in materials science for electronic devices (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).
Supercapacitor Applications
Electropolymerization of thiophene derivatives, including those with tert-butylphenyl groups, has shown promise in supercapacitor applications. These polymers, when used as electrodes in supercapacitors, demonstrate high specific capacitance and improved cycling stability, making them suitable for energy storage applications (Yue, Wang, Wagner, Yang, Ding, Officer, & Wallace, 2012).
Potential in Bioactive Compounds
Thiophene derivatives, such as 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene, have been found to have bioactive properties. Synthesized compounds containing the thiophene nucleus have demonstrated antimicrobial properties, showing notable activity against bacterial strains, particularly gram-negative bacteria, and some fungi. This suggests their potential application in developing new antibacterial and antifungal agents (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Safety And Hazards
The safety and hazards associated with thiophene compounds can also vary widely depending on their specific structure. Some thiophene compounds can be hazardous if ingested, inhaled, or come into contact with the skin. Therefore, appropriate safety measures should be taken when handling these compounds .
Future Directions
Thiophene compounds continue to be a topic of interest in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research will likely continue to explore new synthesis methods, potential applications, and the safety and environmental impact of these compounds .
properties
IUPAC Name |
1-[3-amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10(18)15-13(17)9-14(19-15)11-5-7-12(8-6-11)16(2,3)4/h5-9H,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQOBNCJEIGGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370628 | |
Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene | |
CAS RN |
306935-12-6 | |
Record name | 1-[3-Amino-5-[4-(1,1-dimethylethyl)phenyl]-2-thienyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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